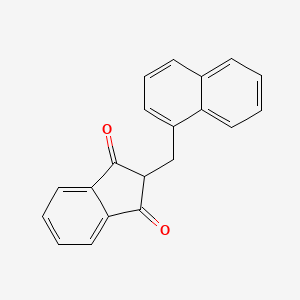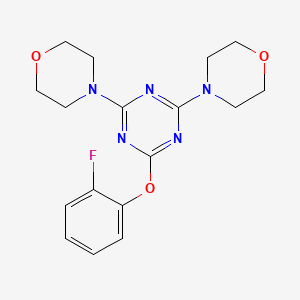
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione, also known as β-lapachone, is a naturally occurring naphthoquinone that has garnered attention in the scientific community due to its potential applications in cancer treatment. This compound is found in the bark of the lapacho tree, which is native to South America. In recent years, researchers have been exploring the synthesis, mechanism of action, and potential applications of β-lapachone in cancer treatment.
作用機序
The mechanism of action of β-lapachone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components and induce cell death. β-lapachone has been shown to increase ROS levels within cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, β-lapachone has been shown to have other biochemical and physiological effects. Research has shown that this compound can inhibit topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, β-lapachone can disrupt DNA synthesis and induce cell death.
実験室実験の利点と制限
One advantage of using β-lapachone in lab experiments is its selective cytotoxicity against cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation is that β-lapachone can be difficult to synthesize and purify, which can make it challenging to study in the lab.
将来の方向性
There are several future directions for research on β-lapachone. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, researchers are exploring the potential of combining β-lapachone with other cancer treatments, such as chemotherapy and radiation therapy. Finally, researchers are investigating the potential of β-lapachone in other areas of medicine, such as anti-inflammatory and anti-microbial applications.
In conclusion, β-lapachone is a naturally occurring naphthoquinone that has shown promise as a potential cancer treatment. Through its selective cytotoxicity and ability to induce cell death in a variety of cancer cell lines, β-lapachone has garnered attention in the scientific community. While there are limitations to studying this compound in the lab, researchers are continuing to explore its potential applications in cancer treatment and other areas of medicine.
合成法
The synthesis of β-lapachone can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common method of chemical synthesis involves the oxidation of 2-hydroxy-1,4-naphthoquinone with lead tetraacetate. Another method involves the reaction of 1,2-naphthoquinone with benzylamine in the presence of a palladium catalyst.
科学的研究の応用
β-lapachone has been the focus of numerous scientific studies due to its potential applications in cancer treatment. Research has shown that β-lapachone has selective cytotoxicity against cancer cells, meaning it can target and kill cancer cells while leaving healthy cells unharmed. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
特性
IUPAC Name |
2-(naphthalen-1-ylmethyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYPBYRIFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)

![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)